(1R)-Deruxtecan

Description

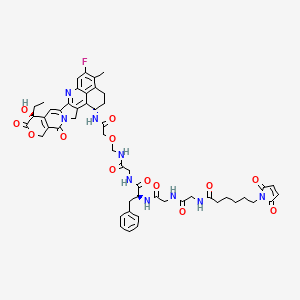

Structure

2D Structure

Properties

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNSCLIZKHLNSG-MCZRLCSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H56FN9O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1034.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1599440-13-7 | |

| Record name | Deruxtecan [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DERUXTECAN PYRROLE-2,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SEB972CO4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Discovery of (1R)-Deruxtecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-Deruxtecan is a potent topoisomerase I inhibitor and the cytotoxic payload of the highly successful antibody-drug conjugate (ADC), Trastuzumab Deruxtecan (T-DXd). This technical guide provides an in-depth overview of the synthesis and discovery of this compound. It details the chemical synthesis pathways, key intermediates, and the discovery process that led to its development. This document includes detailed experimental protocols for key synthetic steps, a compilation of preclinical data, and visualizations of the synthetic pathway and mechanism of action to support researchers and professionals in the field of drug development.

Introduction

The development of antibody-drug conjugates has revolutionized targeted cancer therapy. A key component of an effective ADC is the cytotoxic payload. Deruxtecan (DXd), a derivative of exatecan, was identified as a highly potent topoisomerase I inhibitor with properties making it an ideal payload for ADCs.[1] Its conjugation to the anti-HER2 antibody trastuzumab resulted in Trastuzumab Deruxtecan (T-DXd), an ADC with a high drug-to-antibody ratio of approximately 8.[1][2] T-DXd has demonstrated significant clinical efficacy in treating HER2-positive cancers.[1] This guide focuses on the core component, this compound, covering its discovery, synthesis, and preclinical pharmacology.

Discovery and Medicinal Chemistry

The journey to Deruxtecan began with the exploration of camptothecin analogs to identify potent topoisomerase I inhibitors with improved pharmacological properties. Exatecan mesylate (DX-8951f) was initially developed and showed extensive antitumor activity, but its clinical development was halted due to a lack of survival benefit in a phase 3 study.[1] Researchers then focused on a derivative of exatecan, DXd, as a potential ADC payload.[1]

DXd was found to be a potent inhibitor of topoisomerase I, with a potency tenfold higher than that of SN-38, the active metabolite of irinotecan.[1][2] Structure-activity relationship (SAR) studies focused on modifying the exatecan structure to optimize its properties as an ADC payload, including potent cytotoxicity, appropriate membrane permeability for a bystander effect, and a suitable point for linker attachment. The design of Deruxtecan incorporates a maleimide group to facilitate conjugation to the linker.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various routes, with both linear and convergent strategies being reported. A common approach involves the synthesis of two key intermediates: the exatecan core and a linker moiety, which are then coupled.

Synthesis of the Exatecan Core

A representative synthetic route to the exatecan core is outlined below.

Experimental Protocol: Synthesis of a Key Aminonaphthalene Intermediate

-

Step 1: Acetylation of 3-Fluoro-4-methylaniline. 3-Fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base like pyridine at 15–30°C for 1–2 hours. The product is isolated by aqueous workup and extraction.

-

Step 2: Nitration. The acetylated intermediate is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures.

-

Step 3: Hydrolysis. The acetyl group is removed by hydrolysis with an acid, such as hydrochloric acid, to yield the aminonaphthalene intermediate.

Synthesis of the Linker

The linker is synthesized separately and designed to be stable in circulation but cleavable by lysosomal enzymes within the target cancer cells. A common linker is a maleimide-containing peptide, such as maleimido-glycyl-glycyl-phenylalanyl-glycine (mc-GGFG).

Coupling and Final Assembly

The exatecan core is coupled with the linker, followed by any necessary deprotection steps to yield this compound. The final conjugation to the antibody involves the reaction of the maleimide group on the deruxtecan-linker with reduced disulfide bonds on the antibody.[3]

Preclinical Pharmacology

The preclinical profile of Deruxtecan, both as a standalone agent and as the payload of T-DXd, has been extensively evaluated.

In Vitro Cytotoxicity

Deruxtecan has demonstrated potent cytotoxic activity against a wide range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) for DXd | IC50 (ng/mL) for T-DXd | Reference |

| KPL-4 | Breast Cancer | 1.43 | 26.8 | [4] |

| NCI-N87 | Gastric Cancer | - | 25.4 | [4] |

| SK-BR-3 | Breast Cancer | - | 6.7 | [4] |

| MDA-MB-468 | Breast Cancer | 4.07 | >10,000 | [4] |

| JIMT-1 | Breast Cancer | - | - | [5] |

| Capan-1 | Pancreatic Cancer | - | - | [5] |

Table 1: In Vitro Cytotoxicity of Deruxtecan (DXd) and Trastuzumab Deruxtecan (T-DXd)

Pharmacokinetics

Preclinical pharmacokinetic studies in cynomolgus monkeys have shown that the linker in T-DXd is stable in plasma, leading to low systemic exposure to the free payload, DXd.[6][7] DXd itself is rapidly cleared from circulation.[6][7]

| Parameter | T-DXd (10 mg/kg) | Total Antibody (10 mg/kg) | Reference |

| AUC (μmol/L*day) | 1.96–2.75 | 2.32–3.88 | [5] |

| Clearance (mL/min/kg) | 23.7–33.2 | 16.7–27.9 | [5] |

Table 2: Pharmacokinetic Parameters of T-DXd and Total Antibody in Mouse Models

Mechanism of Action

Trastuzumab Deruxtecan exerts its anticancer effect through a multi-step process.

-

Binding: The trastuzumab component of T-DXd binds to the HER2 receptor on the surface of cancer cells.

-

Internalization: The T-DXd-HER2 complex is internalized into the cell via endocytosis.

-

Linker Cleavage: Within the lysosome of the cancer cell, the cleavable linker is degraded by enzymes, releasing the cytotoxic payload, Deruxtecan.

-

Topoisomerase I Inhibition: Deruxtecan inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This leads to DNA damage and ultimately apoptosis (programmed cell death).

-

Bystander Effect: Due to its membrane permeability, released Deruxtecan can also diffuse out of the target cell and kill neighboring cancer cells, even those with low or no HER2 expression.[2]

Visualizations

Synthetic Pathway of Exatecan

Caption: A simplified workflow for the synthesis of the exatecan core.

Mechanism of Action of Trastuzumab Deruxtecan

Caption: The mechanism of action of Trastuzumab Deruxtecan.

Conclusion

This compound is a pivotal component of the highly effective ADC, Trastuzumab Deruxtecan. Its discovery was the result of extensive medicinal chemistry efforts to optimize the properties of the camptothecin class of topoisomerase I inhibitors for ADC applications. The complex, multi-step synthesis of Deruxtecan highlights the challenges in producing these potent cytotoxic agents. The preclinical data demonstrates its potent and selective anticancer activity, which has been successfully translated into the clinic. This guide provides a comprehensive technical overview to aid researchers in the ongoing development of novel ADCs and targeted cancer therapies.

References

- 1. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]

- 4. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]

- 5. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(1R)-Deruxtecan: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-Deruxtecan (DXd) is the potent topoisomerase I inhibitor payload delivered by the antibody-drug conjugate (ADC), fam-trastuzumab deruxtecan-nxki (T-DXd). This technical guide provides an in-depth overview of the target identification and validation process for this therapeutic agent. The primary focus is on the molecular target, the mechanism of action, and the preclinical and clinical data that support its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the science underpinning this targeted cancer therapy.

Target Identification: Human Epidermal Growth Factor Receptor 2 (HER2)

The primary target for T-DXd is the Human Epidermal Growth Factor Receptor 2 (HER2), a transmembrane tyrosine kinase receptor. Overexpression of HER2 is a known driver in several cancers, including breast and gastric cancers, making it an ideal target for antibody-directed therapy.[1][2] The antibody component of T-DXd is trastuzumab, a humanized monoclonal antibody with a well-established high binding affinity for the extracellular domain of HER2.

Target Validation

The validation of HER2 as the target for Deruxtecan delivery is multifaceted, relying on a combination of binding affinity studies, internalization assays, and the correlation of HER2 expression levels with therapeutic efficacy in preclinical and clinical settings.

Experimental Protocols:

-

HER2 Binding Affinity Assay (Flow Cytometry): This assay quantifies the binding of T-DXd to HER2-expressing cancer cells.

-

Cell Lines: A panel of cancer cell lines with varying HER2 expression levels (e.g., SK-BR-3 [high HER2], NCI-N87 [high HER2], JIMT-1 [medium HER2], MCF-7 [low HER2], MDA-MB-468 [HER2 negative]).

-

Reagents: Fluorescently labeled T-DXd (e.g., with Alexa Fluor 488), unlabeled T-DXd (for competition), and a suitable isotype control antibody.

-

Procedure:

-

Cells are harvested and washed with a staining buffer (e.g., PBS with 1% BSA).

-

Cells are incubated with increasing concentrations of fluorescently labeled T-DXd on ice to prevent internalization.

-

For competition assays, cells are pre-incubated with a molar excess of unlabeled T-DXd before the addition of the labeled antibody.

-

After incubation, cells are washed to remove unbound antibody.

-

The fluorescence intensity of the cells is measured using a flow cytometer.

-

-

Data Analysis: The mean fluorescence intensity (MFI) is plotted against the concentration of the labeled antibody to generate a saturation binding curve. The equilibrium dissociation constant (Kd) is calculated from this curve to determine the binding affinity.

-

-

Internalization Assay (Fluorescent Microscopy): This assay visualizes and quantifies the uptake of T-DXd into HER2-positive cells.

-

Cell Lines: HER2-positive cell lines (e.g., SK-BR-3, NCI-N87).

-

Reagents: Fluorescently labeled T-DXd (e.g., with a pH-sensitive dye like pHrodo to track lysosomal delivery), lysosomal tracking dyes (e.g., LysoTracker), and nuclear stains (e.g., DAPI).

-

Procedure:

-

Cells are seeded in glass-bottom dishes or chamber slides.

-

Cells are incubated with the fluorescently labeled T-DXd at 37°C for various time points (e.g., 0, 1, 4, 24 hours).

-

At each time point, cells are washed, and live-cell or fixed-cell imaging is performed using a confocal microscope.

-

Co-localization of the T-DXd signal with lysosomal markers is assessed.

-

-

Data Analysis: The rate and extent of internalization are quantified by measuring the intracellular fluorescence intensity over time.

-

Mechanism of Action: Payload Delivery and Topoisomerase I Inhibition

T-DXd is an antibody-drug conjugate comprised of three key components: the anti-HER2 antibody, a cleavable tetrapeptide-based linker, and the topoisomerase I inhibitor payload, deruxtecan (DXd).[2] The mechanism of action involves a series of steps beginning with HER2 binding and culminating in cancer cell death.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of T-DXd's mechanism of action and a typical experimental workflow for its validation.

Caption: Mechanism of Action of Trastuzumab Deruxtecan.

Caption: Experimental Workflow for T-DXd Validation.

Payload Mechanism of Action: Topoisomerase I Inhibition

The cytotoxic payload, DXd, is a potent inhibitor of topoisomerase I, an essential enzyme for DNA replication and transcription.[1] Inhibition of topoisomerase I leads to the accumulation of single-strand DNA breaks, which are converted to double-strand breaks during DNA replication, ultimately triggering apoptosis.[1][2] The apoptotic cascade initiated by topoisomerase I inhibitors involves the activation of caspases.[1]

Experimental Protocol:

-

Topoisomerase I Inhibition Assay (DNA Relaxation Assay): This assay measures the ability of DXd to inhibit the relaxation of supercoiled DNA by topoisomerase I.

-

Reagents: Supercoiled plasmid DNA, human topoisomerase I enzyme, DXd, and a suitable reaction buffer.

-

Procedure:

-

Supercoiled plasmid DNA is incubated with topoisomerase I in the presence of varying concentrations of DXd.

-

The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis.

-

-

Data Analysis: Supercoiled DNA migrates faster through the gel than relaxed DNA. Inhibition of topoisomerase I results in a dose-dependent persistence of the supercoiled DNA band. The IC50 value for DXd is determined by quantifying the band intensities.

-

The Bystander Effect

A key feature of T-DXd is its ability to induce a "bystander effect," whereby the membrane-permeable DXd payload can diffuse out of the target HER2-positive cell and kill neighboring cancer cells, regardless of their HER2 expression status.[1] This is particularly important in overcoming tumor heterogeneity.

Experimental Protocol:

-

In Vitro Co-culture Bystander Assay: This assay quantifies the killing of HER2-negative cells when co-cultured with HER2-positive cells in the presence of T-DXd.

-

Cell Lines: A HER2-positive cell line (e.g., NCI-N87) and a HER2-negative cell line engineered to express a fluorescent reporter (e.g., MDA-MB-468-GFP).

-

Procedure:

-

HER2-positive and HER2-negative cells are co-cultured at a defined ratio.

-

The co-culture is treated with T-DXd.

-

The viability of the HER2-negative (fluorescent) cells is monitored over time using imaging or flow cytometry.

-

-

Data Analysis: The percentage of cell death in the HER2-negative population is quantified and compared to control conditions (monoculture of HER2-negative cells treated with T-DXd) to determine the extent of the bystander effect.

-

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of T-DXd.

Table 1: In Vitro Cytotoxicity of Deruxtecan (DXd) and Trastuzumab Deruxtecan (T-DXd)

| Cell Line | HER2 Status | Compound | IC50 |

| KPL-4 | High | DXd | 1.43 nM |

| NCI-N87 | High | DXd | 4.07 nM |

| SK-BR-3 | High | DXd | 2.59 nM |

| MDA-MB-468 | Negative | DXd | 3.25 nM |

| KPL-4 | High | T-DXd | 26.8 ng/mL |

| NCI-N87 | High | T-DXd | 25.4 ng/mL |

| SK-BR-3 | High | T-DXd | 6.7 ng/mL |

| MDA-MB-468 | Negative | T-DXd | >10,000 ng/mL |

Table 2: Preclinical Efficacy of Trastuzumab Deruxtecan (T-DXd) in Xenograft Models

| Xenograft Model | HER2 Status | T-DXd Dose | Tumor Growth Inhibition (TGI) |

| NCI-N87 | High | 10 mg/kg | Regression (-6.08% T/C) |

| Capan-1 | Low | 10 mg/kg | Regression (-96.1% T/C) |

| ST4565 | High | 3 mg/kg | Partial Regression (-51% T/C) |

| ST4565C (T-DM1 resistant) | High | 3 mg/kg | Resistant (49% T/C) |

Table 3: Clinical Efficacy of Trastuzumab Deruxtecan (T-DXd) in HER2-Low Gastric/GEJ Adenocarcinoma (DESTINY-Gastric01 Exploratory Cohorts)

| Cohort | HER2 Status | Confirmed Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| 1 | IHC 2+/ISH- | 26.3% | 4.4 months | 7.8 months |

| 2 | IHC 1+ | 9.5% | 2.8 months | 8.5 months |

Conclusion

The identification and validation of HER2 as the target for this compound delivery via the T-DXd antibody-drug conjugate are supported by a robust body of preclinical and clinical evidence. The high binding affinity of the trastuzumab component, coupled with the potent topoisomerase I inhibitory activity of the DXd payload and the significant bystander effect, provides a powerful and targeted therapeutic strategy for HER2-expressing cancers. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for the scientific community engaged in the research and development of novel cancer therapies.

References

Preliminary In Vitro Evaluation of (1R)-Deruxtecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro evaluation of (1R)-Deruxtecan, the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). This document details the core mechanism of action, key signaling pathways, and comprehensive experimental protocols for assessing its anti-tumor activity. All quantitative data from the cited literature is summarized, and critical experimental and logical workflows are visualized.

Core Mechanism of Action

This compound is a potent topoisomerase I inhibitor. As the payload of T-DXd, it is delivered specifically to HER2-expressing tumor cells. Following the binding of the trastuzumab component to the HER2 receptor on the tumor cell surface, the ADC-receptor complex is internalized.[1] Within the cell, the tetrapeptide-based linker is cleaved by lysosomal enzymes, which are often upregulated in tumor cells, releasing this compound.[2][3] The released deruxtecan then translocates to the nucleus, where it binds to the topoisomerase I-DNA complex.[1][4] This binding stabilizes the complex, leading to DNA double-strand breaks during replication, ultimately resulting in cell cycle arrest and apoptotic cell death.[4][5]

A key feature of this compound is its high membrane permeability, which allows it to diffuse out of the target cell and kill neighboring tumor cells, regardless of their HER2 expression status. This phenomenon, known as the "bystander effect," is crucial for efficacy in tumors with heterogeneous HER2 expression.[3][6]

Figure 1: Mechanism of Action of this compound.

Quantitative Data Presentation

Comprehensive quantitative data on the in vitro activity of this compound across a wide panel of cell lines is limited in publicly accessible literature. However, several studies provide key insights into its potency and the correlation with HER2 expression.

Table 1: Summary of In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd)

| Cell Line(s) | Cancer Type | HER2 Status | Key Findings | Reference(s) |

|---|---|---|---|---|

| 49 Gastric Cancer Cell Lines | Gastric Cancer | Overexpression, Moderate/Low, Non-expressing | T-DXd inhibited proliferation in 55.1% of cell lines. IC50 values were calculated in 63.3% of the lines. Sensitivity significantly correlated with HER2 expression level in HER2-overexpressing cells. | [4][7] |

| SK-OV-3 | Ovarian Cancer | HER2-Positive | Showed striking resistance to T-DXd. | [8] |

| MCF10A (engineered) | Breast Epithelial | HER2-Low vs. HER2-High (induced) | Pharmacologic reduction of HER2 expression led to a 700-fold increase in the IC50 for T-DXd. | [9] |

| Uterine Serous Carcinoma Cell Lines | Uterine Serous Carcinoma | HER2 3+ | T-DXd induced cell growth suppression. | [5][10] |

| Uterine Serous Carcinoma Cell Lines | Uterine Serous Carcinoma | HER2-Low | Negligible activity was detected. | [5][10] |

| KPL-4 | Breast Cancer | HER2-Positive | High cytotoxic activity observed. | [2] |

| MCF-7 | Breast Cancer | HER2-Negative | No cytotoxic activity observed (IC50 > 100 nM). |[2] |

Key Signaling Pathways Activated by this compound

DNA Damage Response (DDR) Pathway

The primary mechanism of this compound-induced cytotoxicity is the activation of the DNA Damage Response (DDR) pathway. By inhibiting Topoisomerase I, Deruxtecan causes an accumulation of DNA double-strand breaks. These breaks are recognized by sensor proteins such as the MRN complex (MRE11-RAD50-NBS1), which in turn activates the ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM phosphorylates a cascade of downstream targets, including the checkpoint kinase CHK2 and the histone variant H2AX (forming γH2AX), which serves as a key biomarker for DNA double-strand breaks. This signaling cascade ultimately leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, triggers apoptosis.

Figure 2: DNA Damage Response (DDR) Pathway.

cGAS-STING Pathway

Recent studies have shown that the DNA damage induced by T-DXd can also lead to the activation of innate immune signaling pathways within the tumor cell. The presence of cytosolic DNA fragments, resulting from genomic instability, activates the enzyme cyclic GMP-AMP synthase (cGAS). cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum. Activated STING translocates and activates kinases like TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, enters the nucleus, and drives the transcription of Type I interferons (IFN-I) and other inflammatory cytokines. This process can enhance tumor immunogenicity and contribute to the anti-tumor immune response.

Figure 3: cGAS-STING Signaling Pathway.

Detailed Experimental Protocols

Cell Viability / Cytotoxicity Assay (MTT/CCK-8)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound or T-DXd in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.

-

Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.

-

Reagent Addition:

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until a color change is apparent.

-

-

Data Acquisition: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

-

Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the drug concentration (log scale) and use non-linear regression to determine the IC50 value.[11]

Apoptosis Assay (Annexin V / Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or T-DXd for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells, centrifuge, and wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.

-

Analysis: Gate the cell populations to distinguish between:

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of this compound released from target cells to kill neighboring antigen-negative cells.

Figure 4: Experimental Workflow for Bystander Effect Assay.

-

Cell Preparation: Engineer the HER2-negative bystander cell line to express a fluorescent protein (e.g., GFP) for easy identification.

-

Co-culture Seeding: Seed a mixture of HER2-positive target cells and fluorescently-labeled HER2-negative bystander cells in the same culture plate.

-

Treatment: After 24 hours, treat the co-culture with T-DXd or a control antibody-drug conjugate.

-

Incubation: Incubate the cells for an extended period (e.g., 144 hours) to allow for the bystander killing effect to manifest.

-

Analysis: Harvest the cells and analyze them by flow cytometry. Gate on the fluorescently-labeled (bystander) and unlabeled (target) populations and assess the viability of each using a viability dye like PI. An increase in the death of the bystander cell population in the presence of T-DXd indicates a bystander effect.[14][15]

Western Blotting for DNA Damage Markers

This method detects the upregulation of key proteins in the DNA damage response pathway.

-

Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for DDR proteins (e.g., anti-γH2AX, anti-phospho-ATM, anti-phospho-CHK2). Also, probe for a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the phosphorylated DDR proteins should increase following treatment with this compound.

References

- 1. Evaluation of the influence of trastuzumab therapy on serum levels of HER-2 protein and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effective extracellular payload release and immunomodulatory interactions govern the therapeutic effect of trastuzumab deruxtecan (T-DXd) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. ascopubs.org [ascopubs.org]

- 6. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Trastuzumab Deruxtecan (T-DXd) Resistance via Loss of HER2 Expression and Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Early Preclinical Studies of (1R)-Deruxtecan: A Technical Guide

This technical guide provides an in-depth overview of the early preclinical studies of (1R)-Deruxtecan, an antibody-drug conjugate (ADC) also known as Trastuzumab Deruxtecan (T-DXd). It is intended for researchers, scientists, and drug development professionals interested in the foundational non-clinical data that supported its clinical development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action.

Core Compound Characteristics

This compound is a next-generation ADC composed of three key components:

-

Monoclonal Antibody: A humanized anti-HER2 IgG1 antibody with the same amino acid sequence as trastuzumab.

-

Payload: DXd, a potent topoisomerase I inhibitor derived from exatecan.[1]

-

Linker: An enzymatically cleavable tetrapeptide-based linker designed to be stable in plasma and selectively cleaved by lysosomal enzymes like cathepsins, which are often upregulated in tumor cells.[2][3]

A defining feature of this compound is its high drug-to-antibody ratio (DAR) of approximately 8, which is significantly higher than that of earlier ADCs like T-DM1 (DAR of ~3.5).[1] This high DAR contributes to its potent anti-tumor activity.

Mechanism of Action

The mechanism of action of this compound is a multi-step process that culminates in targeted and bystander cancer cell death.

-

HER2 Targeting and Internalization: The trastuzumab component of the ADC binds with high affinity to the human epidermal growth factor receptor 2 (HER2) on the surface of tumor cells.[4] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-HER2 complex.[4]

-

Lysosomal Trafficking and Payload Release: Once inside the cell, the complex is trafficked to lysosomes.[5] The acidic environment and the presence of lysosomal proteases, such as cathepsins, cleave the tetrapeptide linker, releasing the cytotoxic payload, DXd, into the cytoplasm.[4][5]

-

Topoisomerase I Inhibition and DNA Damage: The released DXd, being membrane-permeable, can then diffuse into the nucleus.[5] In the nucleus, DXd inhibits topoisomerase I, an enzyme essential for relieving DNA torsional stress during replication and transcription.[6] This inhibition leads to the accumulation of single-strand DNA breaks, which subsequently cause double-strand breaks, triggering the DNA Damage Response (DDR) pathway.[7][8]

-

Cell Cycle Arrest and Apoptosis: The extensive DNA damage activates DDR signaling cascades, involving proteins such as ATM, Chk2, and the phosphorylation of H2AX (γH2AX).[7][8] This leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces programmed cell death (apoptosis).[7]

-

Bystander Killing Effect: A key feature of this compound is its potent bystander effect. The high membrane permeability of the released DXd allows it to diffuse out of the targeted HER2-positive cancer cell and into adjacent tumor cells, regardless of their HER2 expression status.[1][2] This bystander killing is crucial for efficacy in heterogeneous tumors where HER2 expression may be varied.[1]

Quantitative Preclinical Data

The following tables summarize key quantitative data from early preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | HER2 Expression | IC50 (µg/mL) | Reference |

| USC-ARK2 | Uterine Serous Carcinoma | 3+ | 0.11 | [9] |

| USC-ARK20 | Uterine Serous Carcinoma | 3+ | 0.11 | [9] |

Note: IC50 values represent the concentration of the drug that inhibits cell growth by 50%.

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Dose | t1/2 (Systemic, Payload) | Key Findings | Reference |

| Animal Models | Not specified | 1.37 hours | Short systemic half-life of the payload (DXd). | [1] |

| Cynomolgus Monkeys | Intravenous | Not specified | Stable linker in plasma with low systemic DXd exposure. DXd is rapidly cleared. Major excretion route for DXd is fecal. | [8] |

| Mouse Xenograft Models | 10 mg/kg IV | Not specified | Plasma AUCs ranged from 1.96–2.75 µmol/L·day for T-DXd. Clearance ranged from 23.7–33.2 mL/min/kg for T-DXd. | [6] |

Note: t1/2 refers to the half-life of the compound.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Model | Cancer Type | Treatment | Outcome | Reference |

| HER2-positive BCBM PDX | Breast Cancer Brain Metastasis | T-DXd (10 mg/kg) | Prolonged overall survival compared to vehicle control (215 days vs. 63 days). | [10] |

| T-DM1-resistant HER2-positive BCBM PDX | Breast Cancer Brain Metastasis | T-DXd (10 mg/kg) | Prolonged overall survival compared to T-DM1 (215 days vs. 99 days). | [10] |

Note: PDX stands for Patient-Derived Xenograft; BCBM for Breast Cancer Brain Metastases.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Assays

Cell Viability Assay (MTT/WST-8 based)

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[11]

-

Treatment: Cells are treated with serial dilutions of this compound or a control ADC.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.[11]

-

Reagent Addition: A solution of MTT or WST-8 is added to each well and incubated for 1-4 hours.[12][13]

-

Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-8).[13] The IC50 values are then calculated from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Cells are cultured in plates and treated with this compound or a control compound for a defined period (e.g., 72 hours).[14]

-

Cell Harvesting: Adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.[14]

-

Staining: FITC-labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

-

Target Cell Preparation: HER2-expressing target cancer cells (e.g., SK-BR-3) are seeded in 96-well plates.[15]

-

Effector Cell Preparation: Effector cells, such as Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs), are prepared and added to the target cells at a specific effector-to-target (E:T) ratio.[15][16]

-

Antibody Addition: this compound or a control antibody is added to the co-culture.

-

Incubation: The plate is incubated for a period ranging from 4 to 24 hours.[16]

-

Cytotoxicity Measurement: Cell lysis is quantified by measuring the release of lactate dehydrogenase (LDH) from damaged cells or by using a chromium-51 release assay.[15]

In Vivo Xenograft Studies

-

Animal Models: Immunodeficient mice (e.g., SCID or nude mice) are used.[10]

-

Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.[10]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 0.2-0.25 cm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered intravenously (IV) at a specified dose and schedule (e.g., 10 mg/kg every 3 weeks).[10]

-

Monitoring and Endpoints: Tumor volume is measured regularly (e.g., twice weekly). Primary endpoints typically include tumor growth inhibition and overall survival.

-

Toxicity Assessment: Animal body weight and general health are monitored to assess treatment-related toxicity.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, visualize key processes in the preclinical evaluation of this compound.

Caption: Mechanism of action of this compound.

Caption: General preclinical experimental workflow.

Caption: DXd-induced DNA damage signaling pathway.

References

- 1. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]

- 2. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unveiling the intra-tumor fate of trastuzumab deruxtecan in a xenograft model to support its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 7. e-crt.org [e-crt.org]

- 8. Immunomodulatory effects of trastuzumab deruxtecan through the cGAS-STING pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. physiology.elte.hu [physiology.elte.hu]

- 12. dojindo.com [dojindo.com]

- 13. biotechrep.ir [biotechrep.ir]

- 14. Define Critical Parameters of Trastuzumab-Mediated ADCC Assays via Assay Optimization Processes, Focusing on the Impact of Cryopreserved Effector Cells on Assay Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibody-dependent cell-mediated cytotoxicity (ADCC) assay for in vitro testing - Explicyte Immuno-Oncology [explicyte.com]

- 16. High-Content Screening Assay for the Identification of Antibody-Dependent Cellular Cytotoxicity Modifying Compounds [jove.com]

The Pharmacokinetic Profile of (1R)-Deruxtecan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of (1R)-Deruxtecan (DXd), the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). This document details the absorption, distribution, metabolism, and excretion (ADME) of DXd, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of key processes.

Introduction

This compound is a potent topoisomerase I inhibitor. As the cytotoxic payload of the HER2-directed ADC, Trastuzumab Deruxtecan, its pharmacokinetic properties are critical to the efficacy and safety of the therapeutic. T-DXd is designed for selective delivery of DXd to tumor cells, and its PK profile is characterized by a stable linker in systemic circulation, minimizing off-target toxicity, followed by efficient release of DXd within the target cancer cells.

Pharmacokinetic Profile of Trastuzumab Deruxtecan and Released this compound

The pharmacokinetics of T-DXd and the released DXd have been evaluated in various preclinical and clinical settings. A population pharmacokinetic analysis pooled data from five clinical studies including 639 patients who received T-DXd doses ranging from 0.8 to 8.0 mg/kg every three weeks.[1][2]

Absorption

Trastuzumab Deruxtecan is administered intravenously, resulting in complete bioavailability of the ADC.

Distribution

The distribution of T-DXd and the released DXd is a critical aspect of its therapeutic action.

-

Trastuzumab Deruxtecan (ADC): The intact ADC is primarily distributed in the blood and does not show significant retention in tissues.[3][4] A population-based pharmacokinetic study estimated the volume of distribution of T-DXd in the central compartment to be 2.77 L.[3][5] A two-compartment model with linear elimination has been shown to best describe the PK profile of the intact ADC.[1][2]

-

This compound (Payload): The DXd component of T-DXd has an estimated plasma protein binding of 97%.[3][5]

Metabolism

The metabolism of T-DXd involves the breakdown of both the antibody and the payload.

-

Trastuzumab Deruxtecan (ADC): The trastuzumab component is expected to be catabolized into small peptides and amino acids, similar to endogenous IgG.[5] The linker connecting the antibody and DXd is designed to be cleaved by lysosomal enzymes, such as Cathepsin B and L, which are often upregulated in tumor cells.[3][5]

-

This compound (Payload): In vitro studies have shown that DXd is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[5][6]

Excretion

The excretion of T-DXd and its metabolites occurs through various pathways.

-

Trastuzumab Deruxtecan (ADC): The systemic clearance of T-DXd is estimated to be 0.42 L/day.[3][5] The median elimination half-life of the ADC is approximately 5.8 to 6 days.[3][6]

-

This compound (Payload): DXd is rapidly cleared from systemic circulation, with a systemic clearance of about 19.2 L/h.[3][5] The major pathway for DXd excretion is through the feces.[3][4] Unmetabolized DXd has also been found in the urine.[3][5]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of Trastuzumab Deruxtecan and this compound from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Trastuzumab Deruxtecan (Intact ADC) in Humans

| Parameter | Value | Reference(s) |

| Cmax (at normal therapeutic doses) | 122 µg/mL (20%) | [3] |

| AUC (at normal therapeutic doses) | 735 µg·day/mL (31%) | [3] |

| Volume of Distribution (Central) | 2.77 L | [3][5] |

| Systemic Clearance | 0.42 L/day | [3][5] |

| Elimination Half-life | ~5.8 days | [3] |

Table 2: Pharmacokinetic Parameters of this compound (Released Payload) in Humans

| Parameter | Value | Reference(s) |

| Plasma Protein Binding | ~97% | [3][5] |

| Systemic Clearance | 19.2 L/h | [3][5] |

Table 3: Preclinical Pharmacokinetic Parameters of Trastuzumab Deruxtecan and this compound in Cynomolgus Monkeys

| Analyte | Parameter | Value | Reference(s) |

| Trastuzumab Deruxtecan | Clearance | Close to monkey hepatic flow rate | [7] |

| This compound | Clearance | Rapid | [4][7] |

Table 4: Preclinical Pharmacokinetic Parameters in HER2-Positive Tumor-Bearing Mice

| Analyte | Parameter | Value | Reference(s) |

| This compound | Half-life (T1/2) | 1.35 h | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic profile of ADCs. The following sections outline the general protocols for key experiments cited in the literature.

Quantification of Total Antibody and Conjugated ADC

Ligand-binding assays (LBAs), such as ELISA and electrochemiluminescence immunoassays (ECLIA), are commonly used to quantify the total antibody (conjugated and unconjugated) and the conjugated ADC in biological matrices.

General ELISA Protocol for Total Antibody Quantification:

-

Coating: A 96-well microplate is coated with the target antigen (e.g., recombinant HER2 protein) to capture the trastuzumab component of T-DXd.

-

Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

-

Sample Incubation: Plasma or serum samples, along with a standard curve of known T-DXd concentrations, are added to the wells.

-

Detection Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to the human IgG portion of trastuzumab is added.

-

Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

-

Measurement: The absorbance of the color is measured using a microplate reader, and the concentration of the total antibody in the samples is determined by interpolating from the standard curve.

Quantification of Free this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of the small molecule payload, DXd, in biological fluids.

General LC-MS/MS Protocol for DXd Quantification:

-

Sample Preparation:

-

Protein Precipitation: Plasma or serum samples are treated with an organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Solid-Phase Extraction (SPE): Alternatively, SPE can be used for sample cleanup and concentration of DXd.

-

The supernatant or eluate is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

-

Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is typically used to separate DXd from other matrix components.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify DXd based on its unique precursor-to-product ion transitions.

In Vitro Metabolism Studies

In vitro metabolism studies using liver microsomes are conducted to identify the metabolic pathways of DXd.

General Protocol for In Vitro Metabolism with Liver Microsomes:

-

Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (as a source of cofactors for CYP enzymes), and a buffer solution.

-

Incubation: this compound is added to the pre-warmed incubation mixture and incubated at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent (e.g., cold acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.

Biodistribution Studies

Biodistribution studies in animal models are performed to understand the tissue distribution of the ADC.

General Protocol for Radiolabeled Biodistribution Study in Mice:

-

Radiolabeling: Trastuzumab Deruxtecan is labeled with a radionuclide (e.g., 89Zr or 111In).

-

Administration: The radiolabeled T-DXd is administered intravenously to tumor-bearing mice.

-

Tissue Collection: At predetermined time points, mice are euthanized, and various tissues and organs (including the tumor) are collected and weighed.

-

Radioactivity Measurement: The amount of radioactivity in each tissue is measured using a gamma counter.

-

Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g) to determine the tissue distribution of the ADC.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Trastuzumab Deruxtecan

Caption: Mechanism of action of Trastuzumab Deruxtecan.

Experimental Workflow: Quantification of Free this compound in Plasma

Caption: Workflow for quantifying free this compound.

Conclusion

The pharmacokinetic profile of this compound, as the payload of Trastuzumab Deruxtecan, is well-characterized. The ADC demonstrates a favorable PK profile with a stable linker in circulation and targeted release of the highly potent cytotoxic agent, DXd, within tumor cells. The rapid clearance of released DXd from the systemic circulation contributes to its manageable safety profile. Understanding these pharmacokinetic properties is essential for the continued development and optimal clinical use of this important therapeutic agent.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. imrpress.com [imrpress.com]

- 4. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2-Positive Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Investigation of Novel (1R)-Deruxtecan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of novel (1R)-Deruxtecan derivatives, potent topoisomerase I inhibitors with significant potential in oncology. Deruxtecan is the cytotoxic payload in the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan. This document details the synthesis, biological evaluation, and mechanism of action of these derivatives, offering a framework for the discovery and development of new therapeutic agents.

Introduction to this compound and its Derivatives

Deruxtecan is a potent derivative of exatecan, which itself is a hexacyclic analog of the natural product camptothecin.[1] Like other camptothecin analogs, Deruxtecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[2] The "(1R)" designation refers to the specific stereochemistry at a chiral center within the molecule, which is crucial for its biological activity. The development of novel this compound derivatives aims to improve upon the parent compound's properties, such as efficacy, safety profile, and physicochemical characteristics.

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives is a multi-step process that can be adapted from established routes for exatecan and other camptothecin analogs.[3] A generalized synthetic workflow is presented below.

Experimental Protocol: Synthesis of a Novel this compound Derivative (Hypothetical)

This protocol outlines a plausible synthetic route for a novel this compound derivative, adapted from the known synthesis of exatecan.[3]

Step 1: Synthesis of the Tricyclic Ketone Intermediate

-

Reaction Setup: In a reaction vessel, combine a substituted quinoline with a suitable acylating agent in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloromethane).

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 0 °C to room temperature) for a specified duration (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction with an aqueous solution and extract the product with an organic solvent. The crude product is then purified using column chromatography to yield the tricyclic ketone intermediate.

Step 2: Annulation to Form the Pentacyclic Core

-

Reaction Setup: The tricyclic ketone intermediate is reacted with a suitable reagent, such as a protected (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione derivative, in the presence of a condensing agent.

-

Reaction Conditions: The reaction is typically carried out in a high-boiling point solvent under reflux conditions.

-

Purification: The resulting pentacyclic camptothecin core is purified by recrystallization or column chromatography.

Step 3: Functional Group Modification

-

Reaction Setup: The pentacyclic core is subjected to further chemical transformations to introduce novel functional groups. This may involve reactions such as acylation, alkylation, or cross-coupling reactions at specific positions on the camptothecin scaffold.

-

Reaction Conditions: The reaction conditions will vary depending on the desired modification.

-

Final Purification: The final novel this compound derivative is purified to a high degree of purity using techniques such as preparative high-performance liquid chromatography (HPLC).

Biological Evaluation

The biological activity of novel this compound derivatives is primarily assessed through in vitro cytotoxicity assays and topoisomerase I inhibition assays.

In Vitro Cytotoxicity

The cytotoxic potential of the derivatives is evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.

Table 1: In Vitro Cytotoxicity of Representative Camptothecin Analogs

| Compound | Cell Line | IC50 (nM) | Reference |

| Topotecan | HL-60 | 10 - 50 | [4] |

| Irinotecan (SN-38) | L1210 | 3.6 | [5] |

| Exatecan | P388 | 0.45 | [6] |

| Novel Derivative 1 (Hypothetical) | A549 | 2.5 | N/A |

| Novel Derivative 2 (Hypothetical) | HT-29 | 5.8 | N/A |

Note: The data for novel derivatives are hypothetical and for illustrative purposes only.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the novel this compound derivatives for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Topoisomerase I Inhibition

The primary mechanism of action of Deruxtecan derivatives is the inhibition of topoisomerase I. This is typically evaluated using a DNA relaxation assay.

Table 2: Topoisomerase I Inhibitory Activity of Representative Camptothecin Analogs

| Compound | Assay Type | IC50 (µM) | Reference |

| Camptothecin | DNA Relaxation | 0.5 - 5 | [4][8] |

| Exatecan Mesylate | DNA Topoisomerase I | 2.2 | [9] |

| Novel Derivative 3 (Hypothetical) | DNA Relaxation | 1.5 | N/A |

| Novel Derivative 4 (Hypothetical) | DNA Cleavage | 0.8 | N/A |

Note: The data for novel derivatives are hypothetical and for illustrative purposes only.

Experimental Protocol: DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[8][10]

-

Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and the test compound in a reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the supercoiled and relaxed forms of the plasmid DNA on an agarose gel.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA compared to the control.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound derivatives is the stabilization of the topoisomerase I-DNA cleavage complex. This leads to the accumulation of single-strand DNA breaks, which are converted to double-strand breaks during DNA replication, ultimately triggering apoptosis.[11]

While Topoisomerase I inhibition is the primary mechanism, it is plausible that novel derivatives could exhibit off-target effects or modulate other signaling pathways. Further investigation into these potential secondary mechanisms is an important area of research.

Conclusion

The investigation of novel this compound derivatives represents a promising avenue for the development of new anticancer agents. By systematically synthesizing and evaluating new analogs, researchers can aim to optimize the therapeutic index of this important class of topoisomerase I inhibitors. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for these research and development efforts. Future work should focus on elucidating the structure-activity relationships of novel derivatives, exploring their pharmacokinetic and pharmacodynamic properties, and identifying potential biomarkers for patient selection.

References

- 1. Trastuzumab Deruxtecan - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Camptothecin Analogues - BioPharma Notes [biopharmanotes.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Metabolism and pharmacokinetics of the camptothecin analogue CPT-11 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. inspiralis.com [inspiralis.com]

- 11. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Intracellular Trafficking of (1R)-Deruxtecan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and intracellular trafficking of (1R)-Deruxtecan, the potent topoisomerase I inhibitor payload of the antibody-drug conjugate (ADC) fam-trastuzumab deruxtecan-nxki (T-DXd). Understanding these cellular processes is critical for optimizing ADC design, predicting therapeutic efficacy, and overcoming mechanisms of resistance.

Executive Summary

Trastuzumab deruxtecan (T-DXd) has demonstrated significant clinical efficacy in treating HER2-expressing solid tumors. Its mechanism of action is a multi-step process initiated by the binding of the ADC to the human epidermal growth factor receptor 2 (HER2) on the tumor cell surface. This is followed by internalization, intracellular trafficking to lysosomes, and the enzymatic release of the membrane-permeable payload, deruxtecan (DXd). The released DXd then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA damage and apoptosis. A key feature of T-DXd is the "bystander effect," where the released DXd can diffuse out of the target cell and kill neighboring cancer cells, regardless of their HER2 expression status. This guide details the quantitative aspects of these processes, the experimental protocols used to study them, and the signaling pathways involved.

Cellular Uptake of Trastuzumab Deruxtecan

The cellular uptake of T-DXd is a critical first step for its therapeutic activity. The primary mechanism is receptor-mediated endocytosis, initiated by the high-affinity binding of the trastuzumab component of the ADC to the HER2 receptor on the cancer cell surface.

Mechanism of Internalization

T-DXd is internalized into the cell primarily through clathrin-mediated endocytosis.[1][2] Upon binding to HER2, the T-DXd-HER2 complex is engulfed into clathrin-coated pits, which then bud off from the plasma membrane to form intracellular vesicles.[2]

Quantitative Analysis of Cellular Uptake

The rate and extent of T-DXd internalization are key determinants of its efficacy. These parameters can be influenced by the level of HER2 expression on the cell surface.

| Parameter | Cell Line | Value | Method | Reference |

| Internalization Half-Life | N87 (High HER2) | ~46 hours | Mathematical Modeling | [3] |

| Internalization Half-Life (Trastuzumab) | SKBR-3 (High HER2) | 24.36 ± 6.18 hours | Fluorescence Microscopy | [4] |

| MDA-MB-453 (Moderate HER2) | 6.02 ± 1.60 hours | Fluorescence Microscopy | [4] | |

| MCF-7 (Low HER2) | 3.89 ± 0.53 hours | Fluorescence Microscopy | [4] | |

| Intracellular Trastuzumab Concentration | MCF10A (Doxycycline Induced HER2) | Significantly decreased with lower HER2 expression | ELISA | [5] |

| Tumor Concentration of Released DXd (10 mg/kg dose) | NCI-N87 Xenograft (High HER2) | AUC: 493.6 nM·day | LC-MS/MS | [3][6] |

| MDA-MB-468 Xenograft (Low HER2) | AUC: 156.5 nM·day | LC-MS/MS | [3][6] |

Table 1: Quantitative Data on the Cellular Uptake of T-DXd and its Components.

Intracellular Trafficking and Payload Release

Following internalization, T-DXd is trafficked through the endosomal-lysosomal pathway, culminating in the release of the deruxtecan payload in the acidic and enzyme-rich environment of the lysosome.

Endosomal-Lysosomal Pathway

The vesicles containing the T-DXd-HER2 complex mature from early endosomes to late endosomes, and finally fuse with lysosomes.[1][2] The acidic pH of the lysosome (around 4.0-5.0) and the presence of highly active proteases are essential for the next step.[2]

Linker Cleavage and Payload Release

T-DXd features a tetrapeptide-based cleavable linker (Gly-Gly-Phe-Gly) that is specifically designed to be stable in the bloodstream but susceptible to cleavage by lysosomal enzymes, such as cathepsins B and L, which are often upregulated in tumor cells.[2][6][7] Upon cleavage of the linker, the hydrophilic deruxtecan payload (DXd) is released into the lysosome.[8] An alternative mechanism of extracellular payload release in the tumor microenvironment by proteases like cathepsin L has also been proposed.[9]

Experimental Protocols

This section outlines the general methodologies for key experiments used to investigate the cellular uptake and trafficking of T-DXd.

Antibody Internalization Assay (Fluorescence Quenching)

This method quantifies the amount of ADC that has been internalized by cells.

-

Cell Preparation: Seed HER2-expressing cancer cells in a multi-well plate and culture to allow attachment.

-

ADC Labeling: Label T-DXd with a fluorescent dye (e.g., Alexa Fluor 488).

-

Incubation: Incubate the cells with the fluorescently labeled T-DXd for various time points at 37°C to allow for internalization. A control is kept at 4°C to prevent endocytosis.

-

Quenching: After incubation, add a quenching antibody (e.g., anti-Alexa Fluor 488 antibody) to the wells. This antibody will bind to and quench the fluorescence of the T-DXd remaining on the cell surface.

-

Analysis: Measure the remaining fluorescence using a plate reader or flow cytometer. The signal is proportional to the amount of internalized ADC.

-

Calculation: The percentage of internalization can be calculated as: (1 - (MFI of quenched sample / MFI of non-quenched sample)) * 100.

Lysosomal Co-localization Assay (Confocal Microscopy)

This assay visualizes the trafficking of the ADC to the lysosomes.

-

Cell Preparation: Seed cells on glass-bottom dishes suitable for microscopy.

-

Labeling: Label T-DXd with a fluorescent dye (e.g., Alexa Fluor 647).

-

Lysosome Staining: Incubate cells with a lysosomal marker, such as LysoTracker Red, which accumulates in acidic organelles.

-

ADC Incubation: Treat the cells with the labeled T-DXd and incubate for a time course (e.g., 1, 4, 24 hours) to allow for internalization and trafficking.

-

Imaging: Wash the cells and image using a confocal microscope. Acquire images in the channels for the labeled ADC and the lysosomal marker.

-

Analysis: Merge the images to observe co-localization (e.g., yellow pixels in a red and green merge), which indicates the presence of the ADC within the lysosomes. Quantify the degree of co-localization using image analysis software.

Quantification of Intracellular Deruxtecan (LC-MS/MS)

This method measures the concentration of the released payload within the cells.

-

Cell Treatment: Treat a known number of cells with T-DXd for a specified time.

-

Cell Lysis: After incubation, wash the cells thoroughly to remove any extracellular ADC and payload. Lyse the cells using a suitable buffer.

-

Sample Preparation: Perform protein precipitation to remove larger molecules from the cell lysate.

-

LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system configured for the detection and quantification of deruxtecan.

-

Quantification: Use a standard curve of known deruxtecan concentrations to determine the amount of payload in the cell lysate. The results can be normalized to the number of cells or total protein content.

Signaling Pathways and Bystander Effect

Disruption of HER2 Signaling

The binding of the trastuzumab component of T-DXd to HER2 can inhibit downstream signaling pathways that are crucial for tumor cell proliferation and survival. These include the PI3K/Akt and Ras/MEK/ERK pathways. While the primary mode of action for T-DXd is the delivery of the cytotoxic payload, this disruption of HER2 signaling may also contribute to its anti-tumor activity.[10]

The Bystander Killing Effect

A critical aspect of T-DXd's efficacy is the bystander effect. The released deruxtecan payload is highly membrane-permeable, allowing it to diffuse out of the HER2-positive target cell and into adjacent tumor cells.[7] This is particularly important in heterogeneous tumors where not all cells express HER2, as it allows T-DXd to exert its cytotoxic effects on a broader population of cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trastuzumab Deruxtecan (T-DXd) Resistance via Loss of HER2 Expression and Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (1R)-Deruxtecan in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

(1R)-Deruxtecan , the active component of Trastuzumab deruxtecan (T-DXd), is a potent topoisomerase I inhibitor linked to a HER2-targeting antibody. Its application in xenograft models is crucial for preclinical evaluation of its efficacy and mechanism of action against various cancers. These notes provide detailed protocols and compiled data from studies utilizing this compound in such models.

Mechanism of Action

Trastuzumab deruxtecan (T-DXd) is an antibody-drug conjugate (ADC) that exerts its cytotoxic effect through a multi-step process.[1][2][3] The anti-HER2 antibody component of T-DXd binds to the human epidermal growth factor receptor 2 (HER2) on the surface of tumor cells.[1][4][5] Following binding, the T-DXd-HER2 complex is internalized by the cell through endocytosis.[4][5] Inside the cell, the complex is trafficked to lysosomes, where the tetrapeptide-based linker is cleaved by lysosomal enzymes like cathepsins.[3][5][6] This cleavage releases the cytotoxic payload, deruxtecan (DXd), a potent topoisomerase I inhibitor, into the cytoplasm.[2][5][6] DXd then translocates to the nucleus and binds to the topoisomerase I-DNA complex, leading to DNA strand breaks and ultimately inducing apoptosis (cell death).[5][6] A key feature of T-DXd is its "bystander effect," where the membrane-permeable DXd can diffuse out of the target cell and kill neighboring tumor cells, including those with low or no HER2 expression.[2][5]

Signaling Pathway Diagram

Caption: Mechanism of action of Trastuzumab Deruxtecan (T-DXd).

Experimental Protocols

The following are generalized protocols for the application of this compound in xenograft models, compiled from various studies. Specific parameters may need to be optimized for different cell lines and animal models.

Cell Line and Animal Models

-

Cell Lines: A variety of human cancer cell lines with varying HER2 expression levels have been used in xenograft studies.

-

Animal Models: Immunodeficient mice are required for establishing human tumor xenografts.

-

Nude Mice (e.g., BALB/c nude): Commonly used for many cell line-derived xenografts.[7][8]

-

NOD-SCID Mice: Suitable for both cell line-derived and patient-derived xenografts (PDXs), particularly for tumors that are difficult to establish in nude mice.[7][8]

-

Animal Acclimatization: Animals should be allowed to acclimatize for at least one week before the start of the study.[7]

-

Xenograft Establishment

-

Cell Culture: Culture selected cancer cell lines in their recommended media and conditions until a sufficient number of cells are obtained.

-

Cell Preparation: Harvest cells using standard trypsinization, wash with sterile PBS, and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

-

Implantation: Subcutaneously inject the cell suspension (typically 1x10^6 to 1x10^7 cells in 100-200 µL) into the flank of the immunodeficient mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

This compound Administration

-

Drug Preparation: Reconstitute and dilute Trastuzumab deruxtecan to the desired concentration in a sterile vehicle (e.g., sterile saline or PBS) immediately before use.

-

Dosing and Schedule: The dosage and schedule can vary depending on the xenograft model and study objectives. Common dosages reported in preclinical studies range from 3 mg/kg to 10 mg/kg.[8][9] Administration is typically performed intravenously (IV) once every 3 weeks.[11]

-

Administration: Administer the prepared drug solution to the mice via intravenous injection. The control group should receive the vehicle solution.

Efficacy and Pharmacodynamic Assessment

-

Tumor Growth Inhibition: Continue to monitor tumor volume and body weight of the animals throughout the study. The primary efficacy endpoint is often tumor growth inhibition, which can be expressed as the T/C ratio (mean tumor volume of the treated group / mean tumor volume of the control group) x 100%.[9]

-

Pharmacodynamic (PD) Biomarkers: To assess the mechanism of action, tumors can be harvested at different time points after treatment for biomarker analysis.

-

Pharmacokinetic (PK) Analysis: Plasma and tumor samples can be collected to measure the concentrations of the total antibody, the ADC, and the released payload (DXd).[8][12]

Experimental Workflow Diagram

References

- 1. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]

- 2. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Spotlight on Trastuzumab Deruxtecan (DS-8201,T-DXd) for HER2 Mutation Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unveiling the intra-tumor fate of trastuzumab deruxtecan in a xenograft model to support its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Investigators create breast cancer models with different sensitivities to trastuzumab deruxtecan | BioWorld [bioworld.com]

- 10. Molecular imaging predicts trastuzumab‐deruxtecan (T‐DXd) response in head and neck cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Developing Cell-Based Assays for (1R)-Deruxtecan Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction